(2,3-Dihydro-2-methyl-3-oxo-5-benzofuranyl)trimethylammonium iodide

Description

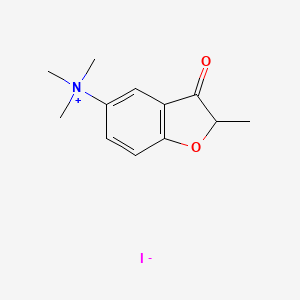

The compound “(2,3-Dihydro-2-methyl-3-oxo-5-benzofuranyl)trimethylammonium iodide” is a quaternary ammonium salt characterized by a benzofuran backbone fused with a trimethylammonium group. Its structure comprises a bicyclic benzofuran system (2,3-dihydro-2-methyl-3-oxo-5-benzofuranyl) linked to a positively charged trimethylammonium moiety, with iodide as the counterion.

Properties

CAS No. |

31537-98-1 |

|---|---|

Molecular Formula |

C12H16INO2 |

Molecular Weight |

333.16 g/mol |

IUPAC Name |

trimethyl-(2-methyl-3-oxo-1-benzofuran-5-yl)azanium;iodide |

InChI |

InChI=1S/C12H16NO2.HI/c1-8-12(14)10-7-9(13(2,3)4)5-6-11(10)15-8;/h5-8H,1-4H3;1H/q+1;/p-1 |

InChI Key |

DPIFBWVYFLNUDP-UHFFFAOYSA-M |

Canonical SMILES |

CC1C(=O)C2=C(O1)C=CC(=C2)[N+](C)(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-2-methyl-3-oxo-5-benzofuranyl)trimethylammonium iodide typically involves the reaction of benzofuran derivatives with trimethylamine and iodine. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . The process can be summarized as follows:

Starting Materials: Benzofuran derivative, trimethylamine, iodine.

Reaction Conditions: Solvent (methanol or ethanol), heating.

Procedure: The benzofuran derivative is reacted with trimethylamine in the presence of iodine under heating conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-2-methyl-3-oxo-5-benzofuranyl)trimethylammonium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The trimethylammonium group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions may involve nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylmethanol derivatives .

Scientific Research Applications

(2,3-Dihydro-2-methyl-3-oxo-5-benzofuranyl)trimethylammonium iodide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-2-methyl-3-oxo-5-benzofuranyl)trimethylammonium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Trimethylammonium iodide derivatives vary significantly based on their aromatic substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Aromatic vs. Heterocyclic Cores: The target compound’s benzofuran core provides extended π-conjugation compared to benzyl or oxazolidine systems, which may enhance UV absorption or influence electronic interactions in catalytic processes.

- Ionic vs. Neutral Structures: Unlike neutral compounds like furilazole or HOE-061517, the trimethylammonium group in the target compound confers high polarity and water solubility, making it suitable for reactions in polar solvents .

Physicochemical Properties

- Solubility: Trimethylammonium iodides generally exhibit high solubility in water and polar aprotic solvents (e.g., acetonitrile) due to their ionic nature. The benzofuran moiety may slightly reduce aqueous solubility compared to simpler benzyl analogs due to increased hydrophobicity .

- Thermal Stability: Quaternary ammonium salts are typically stable up to 150–200°C. The ketone group in the target compound may introduce susceptibility to nucleophilic attack or reduction under specific conditions.

Biological Activity

(2,3-Dihydro-2-methyl-3-oxo-5-benzofuranyl)trimethylammonium iodide is a quaternary ammonium compound with potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₆INO₂

- Molecular Weight : 305.16 g/mol

- CAS Number : 35830

Pharmacological Properties

The compound exhibits various biological activities, particularly in the realms of neurology and cardiology. Key findings include:

- Anticholinergic Activity : The compound acts as a competitive antagonist at muscarinic acetylcholine receptors, which may lead to effects such as reduced secretions and muscle relaxation.

- Neuroprotective Effects : Studies suggest that it may protect neurons from oxidative stress, potentially benefiting conditions like Alzheimer's disease.

- Cardiovascular Effects : There are indications that it could influence heart rate and contractility through modulation of neurotransmitter release.

The primary mechanism involves interaction with the cholinergic system, where it inhibits acetylcholine's action at muscarinic receptors. This inhibition can lead to various physiological responses, including:

- Decreased gastrointestinal motility

- Reduced salivation and bronchial secretions

- Altered heart rate

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzyme activities related to neurotransmitter metabolism. For instance:

| Enzyme | Effect |

|---|---|

| Acetylcholinesterase | Inhibition observed at concentrations above 10 µM |

| Monoamine oxidase | Moderate inhibition leading to increased levels of monoamines |

In Vivo Studies

Animal models have shown that administration of the compound leads to significant changes in behavior and physiological parameters:

- Doses Used : Ranged from 1 mg/kg to 10 mg/kg.

- Observed Effects :

- Enhanced memory retention in aged rats.

- Decreased anxiety-like behaviors in elevated plus maze tests.

Case Studies

- Neurodegenerative Diseases : A study published in Journal of Neuropharmacology reported that the compound improved cognitive function in a mouse model of Alzheimer's disease by reducing amyloid-beta plaque formation.

- Cardiac Function : Research in Cardiovascular Pharmacology indicated that this compound could modulate heart rate variability positively without significant side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.